gamma-Cyclodextrin
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Overview
Description
Gamma-cyclodextrin is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds . It is derived from starch and has a unique toroidal structure with a hydrophilic exterior and a hydrophobic interior cavity . This structure allows this compound to form inclusion complexes with various guest molecules, making it useful in a wide range of applications .
Mechanism of Action
Target of Action
Gamma-Cyclodextrin (γ-CD) is a cyclic α-1,4-glucan derived from glucose, consisting of eight glucose units . Its primary targets are various hydrophobic guest molecules . The steric arrangement of glucose units in the γ-CD molecule results in a hollow truncated cone shape with a hydrophilic outside surface and a hydrophobic internal cavity . This unique structure enables γ-CD to form inclusion complexes with these guest molecules .
Mode of Action
The interaction of γ-CD with its targets involves the formation of inclusion complexes. The hydrophobic internal cavity of γ-CD encapsulates the hydrophobic guest molecules . In the case of steroidal neuromuscular blocking drugs like rocuronium and vecuronium, γ-CD forms very tight water-soluble complexes at a 1:1 ratio . This interaction creates a concentration gradient favoring the movement of the drug from the neuromuscular junction into the plasma, quickly reversing the drug-induced neuromuscular blockade .
Biochemical Pathways
The primary biochemical pathway affected by γ-CD is the enzymatic reaction involving cyclodextrin glycosyltransferase (CGTase). The accumulation of γ-CD during this reaction inhibits its own synthesis and favors the formation of other cyclodextrins . The extraction of γ-cd with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition .
Pharmacokinetics
The ADME properties of γ-CD contribute to its bioavailability. γ-CD has a larger internal cavity, higher water solubility, and more bioavailability compared to α- and β-cyclodextrins . This makes γ-CD well-suited to accommodate larger biomolecules and other guests . It is well soluble in water and dimethyl sulfoxide, but poorly soluble in methanol .
Result of Action
The molecular and cellular effects of γ-CD’s action primarily involve the improved solubility, stability, and bioavailability of the guest molecules . The encapsulation into the γ-CD cavity confers these improved properties to the guest . For instance, in the case of steroidal neuromuscular blocking drugs, γ-CD’s action quickly reverses the drug-induced neuromuscular blockade .
Action Environment
Environmental factors can influence the action, efficacy, and stability of γ-CD. For instance, during the enzymatic reaction, the extraction of γ-CD with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition . This suggests that the presence and concentration of certain solvents in the environment can influence the action of γ-CD.
Biochemical Analysis
Biochemical Properties
Gamma-Cyclodextrin interacts with various enzymes, proteins, and other biomolecules. The cyclodextrin glucanotransferase (CGTase) secreted by Bacillus clarkii 7364, an alkalophilic bacterium, converts pre-gelatinized potato starch into cyclodextrins, with the majority being this compound .
Cellular Effects
Its ability to form inclusion complexes with various hydrophobic guest molecules can lead to changes in the chemical and physical properties of these molecules, potentially influencing cell function .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with CGTase. This enzyme catalyzes the conversion of starch into cyclodextrins, with this compound being the predominant product . The enzyme’s interaction with this compound is likely to involve binding interactions and possibly changes in gene expression .
Temporal Effects in Laboratory Settings
Its production from starch by CGTase suggests that it may be stable under the conditions used for this enzymatic reaction .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by CGTase, which converts starch into cyclodextrins . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its hydrophilic outside surface and hydrophobic internal cavity suggest that it could interact with various transporters or binding proteins .
Subcellular Localization
Its biochemical properties suggest that it could be directed to specific compartments or organelles based on its interactions with other biomolecules .
Preparation Methods
Gamma-cyclodextrin is typically produced through the enzymatic conversion of starch using cyclodextrin glycosyltransferase (CGTase) . The process involves the following steps:
Liquefaction of Starch: Starch is liquefied either by heat treatment or using alpha-amylase.
Enzymatic Conversion: CGTase is added to the liquefied starch to catalyze the formation of this compound.
Separation and Purification: The resulting mixture contains alpha-, beta-, and gamma-cyclodextrins, which are separated using chromatographic techniques.
Industrial production methods often involve the use of organic solvents and specific buffer solutions to increase the yield and purity of this compound . For example, the addition of ester group functionalized ionic liquids can enhance the hydrophobicity of this compound, promoting its co-precipitation with organic solvents .
Chemical Reactions Analysis
Gamma-cyclodextrin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with altered solubility and complexation properties.
Substitution: Substitution reactions, such as hydroxypropylation, can increase the solubility of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like propylene oxide . The major products formed from these reactions are various this compound derivatives with enhanced solubility and complexation abilities .
Scientific Research Applications
Gamma-cyclodextrin has numerous applications in scientific research, including:
Comparison with Similar Compounds
Gamma-cyclodextrin is part of the cyclodextrin family, which also includes alpha-cyclodextrin and beta-cyclodextrin . The key differences between these compounds are:
Alpha-cyclodextrin: Composed of six glucose units, it has a smaller cavity size and is suitable for complexing smaller molecules.
Beta-cyclodextrin: Composed of seven glucose units, it has a moderate cavity size and is commonly used for complexing aromatic compounds.
This compound: Composed of eight glucose units, it has the largest cavity size and can accommodate larger biomolecules and other guests.
This compound’s larger cavity size and higher water solubility make it unique among cyclodextrins, allowing it to form inclusion complexes with a wider variety of molecules .
Properties
IUPAC Name |
5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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